molecular formula C9H10N2O5 B8068154 beta-Hydroxy-3-nitrophenylalanine

beta-Hydroxy-3-nitrophenylalanine

Cat. No.: B8068154
M. Wt: 226.19 g/mol
InChI Key: MBHARJQAJLMPIU-JAMMHHFISA-N
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Description

Beta-Hydroxy-3-nitrophenylalanine is an organic compound with the molecular formula C9H10N2O5. It is a derivative of phenylalanine, an essential amino acid, and contains both a hydroxyl group and a nitro group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hydroxy-3-nitrophenylalanine can be synthesized through several methods. One common approach involves the nitration of phenylalanine, followed by hydroxylation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxy-3-nitrophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-Hydroxy-3-nitrophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Hydroxy-3-nitrophenylalanine involves its interaction with various molecular targets. The hydroxyl and nitro groups on the aromatic ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    3-Nitrotyrosine: Similar structure but with a hydroxyl group on the para position relative to the amino group.

    4-Nitrophenylalanine: Similar structure but with the nitro group on the para position relative to the amino group.

    3-Hydroxyphenylalanine: Similar structure but without the nitro group .

Uniqueness: Beta-Hydroxy-3-nitrophenylalanine is unique due to the presence of both a hydroxyl and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHARJQAJLMPIU-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722556
Record name beta-Hydroxy-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75082-88-1
Record name beta-Hydroxy-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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